Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 2,5-dichloro-4-methoxybenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and proteins, altering their activities and functions .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-methoxybenzene-1-sulfinate: This compound has a similar structure but lacks the chlorine substituents.
Sodium 2,5-dichlorobenzene-1-sulfinate: Similar to Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in various chemical processes .
Biological Activity
Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate, also known as sodium 2,5-dichloro-4-methoxybenzenesulfonate, is an organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C7H6Cl2O3S
- Molecular Weight : 227.09 g/mol
- Structure : The compound features a sulfonate group attached to a dichlorinated aromatic ring, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions with active sites, thus altering their activity.
- Protein-Ligand Interactions : It can modify biomolecules through sulfonylation reactions, impacting their biological function and stability.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4–8 μg/mL |
Escherichia coli | 8–16 μg/mL |
Pseudomonas aeruginosa | 16–32 μg/mL |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.
Cancer Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast Cancer) | 0.126 |
HeLa (Cervical Cancer) | 0.200 |
A549 (Lung Cancer) | 0.150 |
The compound's selectivity index indicates a significant difference in activity between cancerous and normal cells, suggesting its potential for targeted cancer therapy.
Case Studies
-
Study on Antimicrobial Activity :
A study published in MDPI evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound effectively reduced bacterial load in vitro and demonstrated potential as an alternative treatment for resistant infections . -
Anticancer Research :
In a preclinical model using MDA-MB-231 cells, this compound was shown to inhibit tumor growth significantly compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial for its application in medicine. Preliminary toxicity studies indicate that at high doses (up to 800 mg/kg), it exhibits acceptable safety profiles with no significant adverse effects observed in animal models .
Properties
Molecular Formula |
C7H5Cl2NaO3S |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6Cl2O3S.Na/c1-12-6-2-5(9)7(13(10)11)3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
MBEUISDSVWOSNL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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